N-(5-chloropyridin-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide
Overview
Description
N-(5-chloropyridin-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom, a nitro group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common route starts with the nitration of 4-(1-pyrrolidinyl)benzoic acid to introduce the nitro group. This is followed by the chlorination of 2-pyridinecarboxylic acid. The final step involves coupling the chlorinated pyridine derivative with the nitrated benzoic acid derivative under amide formation conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 3-amino-4-(1-pyrrolidinyl)benzamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 4-(1-pyrrolidinyl)benzoic acid and 5-chloro-2-pyridinamine.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the effects of nitro and pyrrolidine substitutions on biological activity.
Materials Science: It may be used in the synthesis of novel materials with unique properties, such as conductive polymers or coordination complexes.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The nitro group can participate in redox reactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-pyridinyl)-2-(propylsulfonyl)benzamide
- N-(5-chloro-2-pyridinyl)-2,2-diphenylpropanamide
Uniqueness
N-(5-chloropyridin-2-yl)-3-nitro-4-(pyrrolidin-1-yl)benzamide is unique due to the presence of both a nitro group and a pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c17-12-4-6-15(18-10-12)19-16(22)11-3-5-13(14(9-11)21(23)24)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSKPIGIHHJUAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=NC=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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